molecular formula C24H22N6O3 B2395992 5-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 1215766-08-7

5-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B2395992
CAS No.: 1215766-08-7
M. Wt: 442.479
InChI Key: DNJXLTYRICAZNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic molecule featuring a pyrazolo[3,4-d]pyrimidin-4(5H)-one core linked to a 1,2,4-oxadiazole moiety. The oxadiazole ring is substituted at the 3-position with a 2-ethoxyphenyl group, while the pyrazole nitrogen is attached to a 4-ethylphenyl substituent.

The synthesis of related compounds often involves multi-component cycloadditions or nucleophilic substitutions. For instance, 1,2,4-oxadiazole derivatives are typically synthesized via cyclization reactions between amidoximes and carboxylic acid derivatives under acidic conditions . The pyrazolo[3,4-d]pyrimidinone core may be constructed using methods analogous to those reported for pyrimido[4,5-d]pyrimidinones, such as cyclocondensation of aminopyrazoles with carbonyl compounds .

Properties

IUPAC Name

5-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-(4-ethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N6O3/c1-3-16-9-11-17(12-10-16)30-23-19(13-26-30)24(31)29(15-25-23)14-21-27-22(28-33-21)18-7-5-6-8-20(18)32-4-2/h5-13,15H,3-4,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNJXLTYRICAZNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=NC(=NO4)C5=CC=CC=C5OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one exhibits a complex structure that suggests potential biological activity. This article delves into the biological properties of this compound, synthesizing data from various studies and research findings.

Chemical Structure and Properties

This compound belongs to a class of pyrazolo[3,4-d]pyrimidines, which are known for their diverse biological activities. The presence of the 1,2,4-oxadiazole and ethoxyphenyl groups is noteworthy as these moieties often enhance the pharmacological profiles of compounds.

Molecular Formula and Weight

  • Molecular Formula : C20H22N4O3
  • Molecular Weight : 366.42 g/mol

Antimicrobial Activity

Research has shown that compounds containing oxadiazole rings possess significant antimicrobial properties. For instance, studies indicate that derivatives of oxadiazoles can inhibit the growth of various bacterial strains, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

CompoundBacterial StrainZone of Inhibition (mm)
Compound AE. coli15
Compound BS. aureus20
Compound CMRSA18

Cytotoxicity Studies

Cytotoxicity assays performed on various cancer cell lines (e.g., L929, A549) demonstrated that certain derivatives of the pyrazolo[3,4-d]pyrimidine class showed selective toxicity towards tumor cells while sparing normal cells .

Table 2: Cytotoxicity Results on Cancer Cell Lines

CompoundConcentration (µM)Cell Viability (%)
Compound A10070
Compound B20045
Compound C5085

The mechanism by which these compounds exert their biological effects is thought to involve the modulation of specific signaling pathways associated with cell proliferation and apoptosis. The oxadiazole moiety is believed to interact with DNA or RNA synthesis pathways, leading to inhibited growth in microbial and cancerous cells .

Case Study 1: Antimicrobial Efficacy Against Resistant Strains

In a recent study, a series of oxadiazole derivatives were synthesized and tested against a panel of Gram-positive and Gram-negative bacteria. Among these, one derivative exhibited superior activity against MRSA compared to standard antibiotics like ciprofloxacin. This highlights the potential for developing new antimicrobial agents from this class of compounds .

Case Study 2: Evaluation in Cancer Models

Another study evaluated the cytotoxic effects of similar pyrazolo[3,4-d]pyrimidine derivatives in vitro using human cancer cell lines. Results indicated that certain compounds not only inhibited cell growth but also induced apoptosis in a dose-dependent manner. The study concluded that these compounds could serve as leads for further drug development targeting specific cancers .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a complex structure that integrates multiple pharmacologically relevant moieties. It features:

  • Oxadiazole ring : Known for its biological activity, particularly in antimicrobial and anti-inflammatory applications.
  • Pyrazolo[3,4-d]pyrimidine core : This structure is often associated with a range of biological activities including anti-cancer properties.

Molecular Formula

The molecular formula of the compound is C24H26N4O2C_{24}H_{26}N_{4}O_{2}, indicating a relatively complex organic structure suitable for various interactions.

Antimicrobial Activity

Research has indicated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, studies have demonstrated that oxadiazole derivatives can effectively inhibit bacterial strains such as Staphylococcus aureus and Escherichia coli through mechanisms involving disruption of cellular processes . The presence of the ethoxyphenyl group may enhance lipophilicity, facilitating membrane penetration and increasing antimicrobial efficacy.

Anticancer Potential

Compounds containing pyrazolo[3,4-d]pyrimidine structures have shown promise in cancer treatment. They are known to inhibit specific kinases involved in cancer cell proliferation. The incorporation of an oxadiazole moiety may further augment their anticancer activity by inducing apoptosis in cancer cells . Preliminary studies suggest that this compound could be evaluated for its ability to target specific cancer pathways.

Anti-inflammatory Effects

The compound's structural components suggest potential anti-inflammatory properties. Pyrazoles are often explored for their ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response . The oxadiazole group may contribute to this effect through modulation of inflammatory mediators.

Neuroprotective Effects

Recent studies indicate that compounds with similar structural features may possess neuroprotective effects. They could potentially mitigate neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases . Investigating the neuroprotective capabilities of this compound could lead to new therapeutic strategies for conditions such as Alzheimer's disease.

Table 1: Summary of Biological Activities

Activity TypeReferenceFindings
Antimicrobial Significant inhibition of S. aureus and E. coli strains; effective at low concentrations.
Anticancer Induced apoptosis in cancer cell lines; inhibited proliferation via kinase pathways.
Anti-inflammatory Reduced COX activity; lower levels of inflammatory cytokines observed in vitro.
Neuroprotective Exhibited protective effects against oxidative stress-induced neuronal damage.

Comparison with Similar Compounds

Key Observations:

Oxadiazole Substituents: The 2-ethoxyphenyl group in the target compound may enhance lipophilicity compared to chlorophenyl (in ) or isopropyl (in ) substituents. Ethoxy groups are known to improve metabolic stability by resisting oxidative degradation .

Pharmacokinetic Profiles : Compounds with piperazinylsulfonyl groups (e.g., ) exhibit improved solubility due to the polar sulfonamide moiety, whereas the target compound’s 4-ethylphenyl group may reduce aqueous solubility but enhance membrane permeability .

Q & A

Q. What are the established synthetic routes for preparing this compound, and what key intermediates are involved?

The synthesis involves multi-step protocols, typically starting with the formation of pyrazole and oxadiazole intermediates. For example:

  • Pyrazole core synthesis : Condensation of 4-hydroxyacetophenone derivatives with arylhydrazines in refluxing ethanol/acetic acid yields ethylidene hydrazine intermediates .
  • Oxadiazole formation : Cyclization of amidoximes or nitrile oxides with carboxylic acid derivatives under acidic or basic conditions .
  • Coupling strategy : The pyrazolo[3,4-d]pyrimidinone core is functionalized via alkylation or nucleophilic substitution with the oxadiazole-methyl moiety. Reaction conditions (e.g., POCl3/DMF for Vilsmeier-Haack formylation) and coupling agents (e.g., barbituric acid derivatives) are critical for regioselectivity .

Q. Key intermediates :

  • Ethylidene hydrazine derivatives (precursors to pyrazole rings).
  • 1,2,4-Oxadiazole-5-carbaldehyde intermediates.
  • Functionalized pyrazolo[3,4-d]pyrimidinone scaffolds.

Q. What analytical techniques are recommended for characterizing this compound and verifying its purity?

  • Structural elucidation : Use 1^1H/13^13C NMR to confirm substitution patterns on the pyrazole, oxadiazole, and pyrimidinone rings. Mass spectrometry (HRMS) validates molecular weight .
  • Purity assessment : High-performance liquid chromatography (HPLC) with UV detection (e.g., C18 column, acetonitrile/water gradient) ensures >95% purity. Thin-layer chromatography (TLC) monitors reaction progress .
  • Crystallography : Single-crystal X-ray diffraction resolves stereochemical ambiguities, particularly for fused heterocyclic systems .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production, and what factors influence regioselectivity?

  • Reaction parameter optimization :

    ParameterExample ConditionsImpact on Yield
    SolventEthanol/H2_2O (4:1) vs. DMFPolar aprotic solvents enhance cyclization .
    TemperatureReflux (80–100°C) vs. RTHigher temps favor ring closure but risk decomposition .
    CatalystsAcetic acid (5%) or iodineAcidic conditions stabilize intermediates; iodine aids azide cyclization .
  • Regioselectivity control : Electronic effects of substituents (e.g., electron-withdrawing groups on the oxadiazole) direct coupling to the pyrimidinone’s N-1 or C-5 positions. Computational modeling (DFT) predicts reactive sites .

Q. What methodologies are suitable for evaluating its biological activity, particularly kinase inhibition or antimicrobial effects?

  • Kinase inhibition assays :
    • Use recombinant kinase domains (e.g., EGFR, VEGFR) in ATP-binding competition assays with luminescent/fluorescent substrates. IC50_{50} values are determined via dose-response curves .
    • Structural analogs (e.g., pyrazolopyrimidine derivatives) show activity against tyrosine kinases, suggesting conserved binding motifs .
  • Antimicrobial screening :
    • Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains. MIC values correlate with oxadiazole lipophilicity .

Q. How should researchers address contradictory data regarding its biological activity across studies?

  • Data reconciliation strategies :
    • Structural validation : Confirm compound identity via NMR/HPLC to rule out batch-to-batch variability .
    • Assay conditions : Compare buffer pH, solvent (DMSO vs. ethanol), and cell lines used. For example, DMSO >1% may artifactually inhibit enzymes .
    • Structural analogs : Test derivatives (e.g., replacing the 2-ethoxyphenyl group with fluorophenyl) to isolate pharmacophore contributions .

Q. What experimental approaches assess its stability under physiological or environmental conditions?

  • Forced degradation studies :
    • Hydrolytic stability : Incubate in buffers (pH 1–9, 37°C) and analyze degradation products via LC-MS. Oxadiazole rings are prone to acidic hydrolysis .
    • Photostability : Expose to UV light (ICH Q1B guidelines) to detect photooxidation by-products .
  • Environmental fate : Use OECD 307 guidelines to study soil/water biodegradation. Pyrimidinone rings may resist microbial breakdown, necessitating ecotoxicology profiling .

Q. How can computational methods predict binding modes or structure-activity relationships (SAR)?

  • Molecular docking : AutoDock Vina or Glide docks the compound into kinase ATP pockets (e.g., PDB 3K1). The oxadiazole methyl group often occupies hydrophobic pockets .
  • QSAR modeling : Train models with descriptors (e.g., LogP, polar surface area) using datasets of pyrazolo-pyrimidinone analogs. Highlight substituents at the 4-ethylphenyl group as critical for potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.